5-BENZOYL-N2-(2-ETHYL-6-METHYLPHENYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE
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Overview
Description
5-BENZOYL-N2-(2-ETHYL-6-METHYLPHENYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-N2-(2-ETHYL-6-METHYLPHENYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The starting materials might include benzoyl chloride, 2-ethyl-6-methylphenylamine, propane-1-sulfonyl chloride, and thiophene-2,4-diamine. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the benzoyl or sulfonyl groups, leading to the formation of corresponding alcohols or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce halogens, alkyl groups, or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, thiophene derivatives are often studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. This compound might be investigated for similar activities.
Medicine
Pharmaceutical research might explore this compound for its potential therapeutic effects. Thiophene derivatives are known to interact with various biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers, dyes, and electronic components, due to its aromatic and functional properties.
Mechanism of Action
The mechanism of action of 5-BENZOYL-N2-(2-ETHYL-6-METHYLPHENYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE would depend on its specific interactions with molecular targets. These might include enzymes, receptors, or other proteins. The compound could exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2,4-diamine: A simpler thiophene derivative with similar core structure.
Benzoylthiophene: Another thiophene derivative with a benzoyl group.
Sulfonylthiophene: Thiophene derivative with a sulfonyl group.
Uniqueness
What sets 5-BENZOYL-N2-(2-ETHYL-6-METHYLPHENYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE apart is the combination of its functional groups, which might confer unique chemical and biological properties. The presence of benzoyl, ethyl, methyl, and sulfonyl groups in a single molecule allows for diverse interactions and applications.
Properties
IUPAC Name |
[3-amino-5-(2-ethyl-6-methylanilino)-4-propylsulfonylthiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S2/c1-4-14-30(27,28)22-18(24)21(20(26)17-11-7-6-8-12-17)29-23(22)25-19-15(3)10-9-13-16(19)5-2/h6-13,25H,4-5,14,24H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJXTGQLXGFIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=C(C=CC=C3CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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